molecular formula C8H8N2O B123466 3-Methyl-1H-indazol-4-ol CAS No. 149071-05-6

3-Methyl-1H-indazol-4-ol

Cat. No. B123466
M. Wt: 148.16 g/mol
InChI Key: NIFYVSDERDTGTQ-UHFFFAOYSA-N
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Description

“3-Methyl-1H-indazol-4-ol” is a heterocyclic aromatic organic compound . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Indazole can be synthesized from various routes. One of the methods is cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material . Another method involves Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O 2 atmosphere .


Molecular Structure Analysis

The molecular formula of “3-Methyl-1H-indazol-4-ol” is C8H8N2O . The InChI code is 1S/C8H8N2O/c1-5-8-6 (10-9-5)3-2-4-7 (8)11/h2-4,11H,1H3, (H,9,10) .


Chemical Reactions Analysis

Indazole undergoes various chemical reactions. For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .


Physical And Chemical Properties Analysis

The physical form of “3-Methyl-1H-indazol-4-ol” is a solid . It has a molecular weight of 148.16 .

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The study of fluorinated indazoles, including 3-Methyl-1H-indazol-4-ol, reveals insights into the effect of replacing a hydrogen atom with a fluorine atom on the supramolecular structure of NH-indazoles. X-ray crystallography and magnetic resonance spectroscopy have been used to investigate these structures, providing valuable information about their hydrogen bonding and aromatic interactions (Teichert et al., 2007).

Synthesis and Microbial Activity

The synthesis and characterization of compounds structurally related to 3-Methyl-1H-indazol-4-ol have demonstrated in vitro activity against various microorganisms. This indicates the potential of 3-Methyl-1H-indazol-4-ol derivatives in antimicrobial applications (Morgan et al., 1971).

Novel Derivatives and Biological Activity

Research on the synthesis of novel derivatives of 3-Methyl-1H-indazol-4-ol and their biological activity, particularly in cancer therapy, has been explored. These studies focus on creating new compounds and evaluating their effectiveness in differentiating and proliferating cancer cells (郭瓊文, 2006).

Characterization of Fused Indazole Derivatives

A novel class of fused indazole derivatives, including 3-Methyl-1H-indazol-4-ol, has been synthesized and characterized. This research contributes to understanding the chemical properties of these compounds, which is essential for their potential application in various scientific fields (Gopalakrishnan et al., 2008).

Anticancer Potential of Indazole Derivatives

Studies on the synthesis of new derivatives of 3-Methyl-1H-indazol-4-ol and their preliminary investigations on anticancer potential have been conducted. These studies highlight the significance of indazole derivatives in developing new cancer therapies (Kuhn et al., 2015).

Corrosion Inhibition Properties

Research on the inhibitive properties of heterocyclic diazoles, including 3-Methyl-1H-indazol-4-ol, for acidic iron corrosion has been explored. This indicates the potential application of these compounds in corrosion prevention (Babić-Samardžija et al., 2005).

Synthesis of C-3 Arylated Indazoles

A robust protocol for the synthesis of C-3 arylated indazoles, including 3-Methyl-1H-indazol-4-ol, demonstrates its application in creating structures related to agrochemicals and pharmaceuticals. This research contributes to the synthetic methodology of indazole compounds (Ye et al., 2013).

Safety And Hazards

The safety information for “3-Methyl-1H-indazol-4-ol” includes the following hazard statements: H315-H319-H335 . This means it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Indazole and its derivatives have a wide variety of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

3-methyl-2H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFQVZJHMWVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443633
Record name 3-Methyl-1H-indazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-indazol-4-ol

CAS RN

149071-05-6
Record name 3-Methyl-1H-indazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1h-indazol-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Boehm, M Boehringer, D Bur… - Journal of medicinal …, 2000 - ACS Publications
… 3-Methyl-1H-indazol-4-ol (16). A solution of 2,6-dihydroxyacetophenone (15; 50 g, 331 mmol) in ethyleneglycol (750 mL) was added dropwise to a solution of hydrazine hydrate (33 g, …
Number of citations: 518 pubs.acs.org

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